Fmoc-Phg-OH

概要

説明

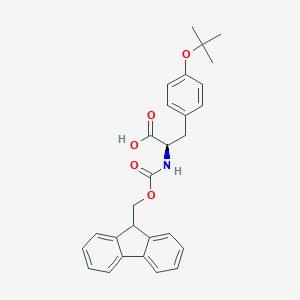

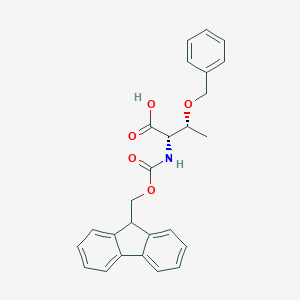

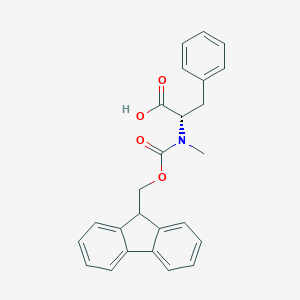

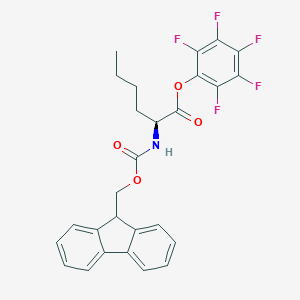

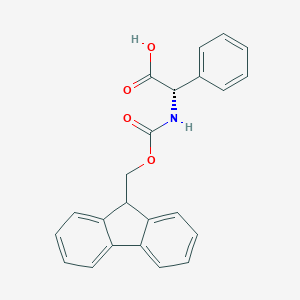

“Fmoc-Phg-OH” is a compound with the empirical formula C23H19NO4 and a molecular weight of 373.4 g/mol . It is also known as Fmoc-L-α-phenylglycine . It is used as a building block for solid-phase peptide synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-Amino-2-phenylacetic acid . In a study, six analogues of a series of peptides were synthesized, where the acetyl group at the N-terminus was replaced by aromatic portions, such as the Fmoc protecting group .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string OC(=O)C@@HOCC1c2ccccc2-c3ccccc13)c4ccccc4 . The exact mass of the compound is 373.131409 .

Physical And Chemical Properties Analysis

“this compound” is a solid compound with a density of 1.3±0.1 g/cm3 . It has a boiling point of 606.3±50.0 °C at 760 mmHg and a melting point of 175-180ºC . The compound has a LogP value of 5.19 and a PSA of 75.63000 . It should be stored at a temperature of 2-8°C .

科学的研究の応用

組織工学

Fmoc-Phg-OHは、Fmoc誘導体化アミノ酸ファミリーの一部であり、その優れた機械的剛性を備えたハイドロゲルを形成する能力により、組織工学において有望視されています。 これらのハイドロゲルは細胞接着をサポートすることができ、組織工学用途に適した足場となります .

細胞培養

this compoundをベースとしたハイドロゲルの材料特性は、細胞培養に不可欠な天然細胞外マトリックス(ECM)の要素を模倣しています。 それらは天然組織と機械的に類似した支持環境を提供し、バイオインクや細胞培養用途に有益です .

ドラッグデリバリー

this compoundは、ドラッグデリバリーのツールを最適化するために使用できます。 ハイドロゲルへの組み込みにより、治療薬の制御放出と標的デリバリーが可能になり、治療の有効性と安全性が向上します .

診断薬

同様に、this compoundベースの材料は、診断薬のデリバリーに用いることができます。 この用途では、化合物の生体適合性と形成されるハイドロゲルの調整可能な特性を利用しています .

膜およびコーティング処方

this compoundの独自の特性により、膜やコーティングの処方に適しています。 これらは、さまざまな生体医療デバイスで使用したり、医療用途で保護層として使用したりできます .

センサー部品

this compound誘導体は、その応答性と安定性から、センサーの構成要素として提案されています。 それらは、生理学的パラメータを監視したり、バイオマーカーを検出したりするためのセンサーシステムに統合できます .

作用機序

- Fmoc-Phg-OH is a compound used in organic synthesis as a protecting group for amines. Its primary target is the amino group of an amine, which it shields during peptide synthesis .

- This compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

- The fluorenyl group in Fmoc is highly fluorescent, making it useful for monitoring reactions by reversed-phase high-performance liquid chromatography (HPLC) .

- During peptide synthesis, this compound protects the N-terminus of the growing peptide chain. It does not interfere with the acid-labile linker between the peptide and the resin, allowing efficient assembly .

- This compound is part of solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group is removed using piperidine in N,N-dimethylformamide (DMF) .

- The cleavage reaction involves the removal of the Fmoc group, liberating HCl, which is neutralized by the base .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

“Fmoc-Phg-OH” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a target organ . Personal protective equipment, including eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter, should be used when handling this compound .

生化学分析

Biochemical Properties

Fmoc-Phg-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for amines during peptide synthesis . The exact enzymes, proteins, and other biomolecules it interacts with are dependent on the specific peptide being synthesized. The nature of these interactions typically involves the formation of peptide bonds, with this compound contributing to the structure of the resulting peptide .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the nature of the peptide being synthesized.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It is used as a protecting group for amines, preventing them from reacting until the appropriate time in the synthesis process . This allows for the controlled formation of peptide bonds, contributing to the structure and function of the resulting peptide .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds . The specific effects on metabolic flux or metabolite levels would depend on the nature of the peptide being synthesized.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHOCNJLMFYCV-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428480 | |

| Record name | Fmoc-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102410-65-1 | |

| Record name | Fmoc-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main challenge encountered when incorporating Fmoc-Phenylglycine (Fmoc-Phg-OH) into peptides using standard solid-phase peptide synthesis (SPPS) protocols?

A: Fmoc-Phenylglycine (this compound) is highly prone to racemization during standard SPPS, particularly during the Fmoc deprotection step []. This means that the desired L-enantiomer can partially convert to the D-enantiomer, leading to a mixture of diastereomers in the final peptide product. This is problematic because even small amounts of D-amino acids can significantly impact a peptide's biological activity and conformational properties.

Q2: The research mentions that Fmoc-Phenylalanine (Fmoc-Phe-OH) doesn't exhibit this racemization problem. What makes Fmoc-Phenylglycine (this compound) more susceptible?

A: The increased susceptibility of Fmoc-Phenylglycine (this compound) to racemization compared to Fmoc-Phenylalanine (Fmoc-Phe-OH) is due to the presence of an alpha-hydrogen in phenylglycine. This alpha-hydrogen is more acidic due to the electron-withdrawing nature of the phenyl ring, making it easier to abstract by bases. This abstraction generates a carbanion intermediate, which is planar and can be reprotonated from either side, leading to racemization [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。